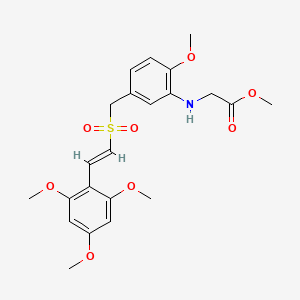

Anticancer agent 9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO8S/c1-27-16-11-20(29-3)17(21(12-16)30-4)8-9-32(25,26)14-15-6-7-19(28-2)18(10-15)23-13-22(24)31-5/h6-12,23H,13-14H2,1-5H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGFPRPZKFBYNA-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592542-61-5 | |

| Record name | (E)-metyl 2-((2-metoxy-5-(((2,4,6-trimetoxystyryl)sulfonyl)metyl)fenyl)amino) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Mechanism of the Anticancer Agent Epacadostat (Formerly Compound 9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epacadostat (B560056) (formerly INCB24360, designated here as Anticancer Agent 9) is a potent, selective, and orally bioavailable inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immunomodulatory enzyme that plays a significant role in tumor immune evasion. By inhibiting IDO1, epacadostat blocks the catabolism of tryptophan into kynurenine (B1673888), thereby reversing immunosuppression within the tumor microenvironment and restoring anti-tumor immune responses. This guide provides an in-depth overview of the synthesis pathway of epacadostat, its mechanism of action, relevant preclinical and clinical data, and detailed experimental protocols for its biological evaluation.

Introduction

The ability of tumor cells to evade the host immune system is a hallmark of cancer. One key mechanism of immune escape is the upregulation of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) in tumor cells and antigen-presenting cells within the tumor microenvironment.[1] IDO1 is the rate-limiting enzyme in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3] This enzymatic activity has two major immunosuppressive effects: the depletion of tryptophan starves effector T cells, leading to their inactivation (anergy), and the accumulation of kynurenine and its metabolites actively promotes the differentiation of regulatory T cells (Tregs) and induces apoptosis in effector T cells.[2]

Epacadostat (IUPAC Name: (Z)-N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-4-{[2-(sulfamoylamino)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide) was developed by Incyte Corporation as a highly potent and selective inhibitor of the IDO1 enzyme.[4][5] It has been extensively investigated in clinical trials, primarily in combination with immune checkpoint inhibitors like anti-PD-1 antibodies, for the treatment of various advanced solid tumors, including melanoma and non-small cell lung cancer.[6][7] Although a pivotal Phase 3 trial in melanoma did not meet its primary endpoint, the study of IDO1 inhibition remains a crucial area of research in immuno-oncology.[7]

Mechanism of Action: IDO1 Pathway Inhibition

Epacadostat is a competitive inhibitor that targets and binds to the IDO1 enzyme.[4][8] This action blocks the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.[9] By inhibiting IDO1, epacadostat prevents tryptophan depletion and the accumulation of immunosuppressive kynurenine in the tumor microenvironment.[10][11] This restores T cell and Natural Killer (NK) cell proliferation and activation, increases the production of pro-inflammatory cytokines like IFN-γ, and reduces the population of tumor-associated regulatory T cells (Tregs).[10][11] The overall effect is the reactivation of the host's anti-tumor immune response.[11]

Synthesis Pathway of Epacadostat

The synthesis of Epacadostat involves the construction of a substituted 3-amino-furazan (1,2,5-oxadiazole) core. A key step in the synthesis of the secondary amino-furazan intermediate is a Boulton–Katritzky rearrangement.[5][12] This type of mononuclear heterocyclic rearrangement is a robust method for creating substituted five-membered nitrogen-containing heterocycles.[1] The general pathway involves the initial formation of a primary amino-furazan, followed by rearrangement and subsequent coupling with the side chain to yield the final compound.[5]

The synthesis described in the literature begins with the formation of an amidooxime furazan, which then undergoes the Boulton–Katritzky rearrangement to form a key secondary amino-furazan derivative. This intermediate is then further functionalized to introduce the sulfamide (B24259) side chain, ultimately yielding Epacadostat.[5]

Note: The detailed experimental procedures, including specific reagents, solvents, temperatures, and reaction times, are based on proprietary information from publications such as ACS Med. Chem. Lett. 2017, 8, 486–491 and its supporting information.[5]

Data Presentation

Preclinical Activity

Epacadostat demonstrates potent and selective inhibition of the IDO1 enzyme in both biochemical and cellular assays.

| Assay Type | System | Species | IC₅₀ Value | Reference |

| Enzymatic Assay | Purified IDO1 Enzyme | Human | ~10 nM | [10] |

| Cellular Assay | IFN-γ Stimulated HeLa Cells | Human | ~10 nM | [9] |

| Cellular Assay | Mouse IDO1-transfected Cells | Mouse | ~52.4 nM | [10] |

| Cellular Assay | SKOV-3 Ovarian Cancer Cells | Human | ~17.6 nM | [13] |

| Selectivity | IDO2 Enzyme | Human | >10,000 nM | [8] |

| Selectivity | Tryptophan 2,3-dioxygenase (TDO) | Human | >10,000 nM | [8] |

Clinical Trial Data (Selected)

Epacadostat has been evaluated in numerous clinical trials, often in combination with checkpoint inhibitors. The following table summarizes efficacy data from selected studies.

| Trial / Cohort | Cancer Type | Combination Agent | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| ECHO-202/KEYNOTE-037 (Phase I/II) | Melanoma | Pembrolizumab (B1139204) | 57% | 86% | [6] |

| ECHO-202/KEYNOTE-037 (Phase I/II) | Renal Cell Carcinoma (RCC) | Pembrolizumab | 40% | 80% | [6] |

| NCT01604889 (Phase I) | Melanoma (Immunotherapy-naïve) | Ipilimumab | 26% | - | [14] |

Note: Despite promising early-phase results, the Phase 3 ECHO-301/KEYNOTE-252 trial of epacadostat with pembrolizumab in unresectable or metastatic melanoma was stopped as it did not meet its primary endpoint of improving progression-free survival compared to pembrolizumab alone.[7]

Experimental Protocols

Protocol 1: Cellular IDO1 Activity Assay (Kynurenine Measurement)

This protocol describes a method to assess the inhibitory activity of epacadostat on IDO1 in a cellular context by measuring the production of kynurenine.

Workflow:

Methodology:

-

Cell Culture: Seed human cancer cells known to express IDO1 (e.g., SKOV-3 or HeLa) in a 96-well plate at a density of 1-3 x 10⁴ cells/well and allow them to adhere overnight.[15]

-

IDO1 Induction: Remove the culture medium and add fresh medium containing a stimulating concentration of recombinant human Interferon-gamma (IFN-γ), typically 50-100 ng/mL, to induce IDO1 expression. Incubate for 24 hours.[15]

-

Inhibitor Treatment: Prepare serial dilutions of epacadostat in complete culture medium. Remove the IFN-γ containing medium and add the epacadostat dilutions to the cells. Include vehicle-only (e.g., 0.1% DMSO) wells as a positive control for IDO1 activity and wells without IFN-γ as a negative control. Incubate for 24 to 48 hours.

-

Sample Collection: After incubation, carefully collect the cell culture supernatant (e.g., 140 µL) from each well and transfer to a new 96-well plate.[15]

-

Kynurenine Hydrolysis and Detection:

-

Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each supernatant sample to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine.[15]

-

Incubate the plate at 50°C for 30 minutes.[15]

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the clear supernatant to a new plate.

-

Add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and incubate at room temperature for 10-20 minutes.

-

Measure the absorbance at 480 nm using a microplate reader.

-

-

Data Analysis: Generate a standard curve using known concentrations of kynurenine. Calculate the percentage of IDO1 inhibition for each epacadostat concentration relative to the vehicle-treated control. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of epacadostat on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cells (e.g., SKOV-3) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of epacadostat or vehicle control for desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: At the end of the incubation period, remove the drug-containing medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Incubate overnight at 37°C.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Express cell viability as a percentage of the vehicle-treated control cells.

Conclusion

Epacadostat is a cornerstone molecule in the study of IDO1 inhibition for cancer therapy. Its synthesis, centered around the versatile 1,2,5-oxadiazole (furazan) core, highlights advanced strategies in heterocyclic chemistry. As a potent and highly selective inhibitor, it effectively targets the IDO1-kynurenine pathway, a key axis of tumor-mediated immunosuppression. While clinical outcomes in combination with checkpoint inhibitors have been mixed, the data generated from studies with epacadostat continue to inform the ongoing development of next-generation immuno-oncology agents. The protocols and data presented herein provide a comprehensive technical resource for researchers in the field of drug discovery and cancer immunology.

References

- 1. BJOC - Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement [beilstein-journals.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of carboxyimidamide-substituted benzo[ c ][1,2,5]oxadiazoles and their analogs, and evaluation of biological activity against Leishmania don ... - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00119F [pubs.rsc.org]

- 5. Intriguing enigma of nitrobenzofuroxan's ‘Sphinx’: Boulton–Katritzky rearrangement or unusual evidence of the N-1/N-3-oxide rearrangement? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 1116. Heterocyclic rearrangements. Part IV. Furoxano- and furazano-benzofuroxan - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Kinetic and equilibrium studies of the reactions of 4-nitrobenzofurazan and some derivatives with sulfite ions in water. Evidence for the Boulton–Katritzky rearrangement in a σ-adduct - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Epacadostat - Wikipedia [en.wikipedia.org]

- 14. lab-chemicals.com [lab-chemicals.com]

- 15. selleckchem.com [selleckchem.com]

In Vitro Efficacy of Anticancer Agent 9 (Paclitaxel) on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of the anticancer agent Paclitaxel (B517696), a well-characterized microtubule-stabilizing compound, referred to herein as "Anticancer Agent 9." This document details its cytotoxic and apoptotic effects on various cancer cell lines, outlines the experimental protocols used for its evaluation, and illustrates its core mechanism of action through signaling pathway diagrams.

Quantitative Data Summary

The efficacy of this compound (Paclitaxel) is commonly assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The cytotoxic effects vary across different cancer cell lines and are dependent on the duration of exposure.

Table 1: IC50 Values of this compound (Paclitaxel) in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Exposure Time (h) | IC50 (nM) |

| HeLa | Cervical Cancer | 24 | 5.39[1] |

| CaSki | Cervical Cancer | 24 | 2.94[1] |

| SiHa | Cervical Cancer | 24 | 19.30[1] |

| C33A | Cervical Cancer | 24 | 21.57[1] |

| SK-BR-3 | Breast Cancer (HER2+) | 72 | ~4.0 |

| MDA-MB-231 | Breast Cancer (Triple Negative) | 72 | ~6.0 |

| T-47D | Breast Cancer (Luminal A) | 72 | ~2.5 |

| Ovarian Carcinoma Lines (Range) | Ovarian Cancer | Not Specified | 0.4 - 3.4[2] |

| NSCLC Lines (Median) | Non-Small Cell Lung Cancer | 120 | 0.027 µM (27 nM)[3] |

| SCLC Lines (Median) | Small Cell Lung Cancer | 120 | 5.0 µM (5000 nM)[3] |

Note: IC50 values can vary based on experimental conditions, such as the specific assay used and cell passage number. The data presented are compiled from multiple studies for comparative purposes.[2][3][4]

Table 2: Effect of this compound (Paclitaxel) on Cell Cycle Distribution in PC-3 Prostate Cancer Cells

| Treatment Condition | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control (Untreated) | 55.2 | 30.5 | 14.3 |

| Paclitaxel-Treated | 15.8 | 8.2 | 76.0 |

Data demonstrates a significant accumulation of cells in the G2/M phase, which is a hallmark of paclitaxel-induced cell cycle arrest.[5]

Mechanism of Action and Signaling

This compound (Paclitaxel) exerts its cytotoxic effects primarily by targeting microtubules.[6] It binds to the β-tubulin subunit, stabilizing the microtubule polymer and preventing the dynamic assembly and disassembly required for mitotic spindle formation.[7][8][9] This disruption leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[7][8] The induction of apoptosis involves multiple signaling pathways, including the activation of the c-Jun N-terminal kinase (JNK) pathway and modulation of Bcl-2 family proteins.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

- 8. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Discovery, Isolation, and Core Mechanisms of Anticancer Agent 9 (Paclitaxel)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the seminal discovery, bioassay-guided isolation, and molecular mechanisms of Anticancer Agent 9, a potent natural product identified as paclitaxel (B517696).[1][2] Originally isolated from the bark of the Pacific yew, Taxus brevifolia, paclitaxel has become a cornerstone of modern chemotherapy, particularly for ovarian, breast, and lung cancers.[3][4] This document outlines the historical context of its discovery, presents quantitative data on its cytotoxic efficacy, details the experimental protocols for its extraction and biological evaluation, and elucidates its primary signaling pathways leading to cancer cell apoptosis. All information is structured to support advanced research and drug development efforts in oncology.

Discovery and Historical Context

The journey to identify paclitaxel began in the 1960s as part of a large-scale screening program funded by the U.S. National Cancer Institute (NCI) to discover potential anticancer agents from natural sources.[1][5]

-

1962: Botanist Arthur Barclay, under a contract with the USDA, collected samples from the Pacific yew tree (Taxus brevifolia) in a forest in Washington State.[1][6]

-

1964: At the Research Triangle Institute, Drs. Monroe E. Wall and Mansukh C. Wani discovered that crude extracts from the bark of these samples exhibited significant cytotoxic activity against cancer cells in vitro.[1][6]

-

1966-1971: Through a laborious process of bioassay-guided fractionation, Wall and Wani successfully isolated the pure active compound in 1966.[3] They named the compound "taxol" and published its complex chemical structure in 1971.[1][3]

-

1979: The unique mechanism of action was elucidated by Dr. Susan Band Horwitz at the Albert Einstein College of Medicine, who found that paclitaxel stabilizes microtubules, thereby arresting cell division.[6]

-

1992: After extensive preclinical and clinical trials, the U.S. Food and Drug Administration (FDA) approved "Taxol®" (paclitaxel) for the treatment of refractory ovarian cancer.[1]

Quantitative Data: Cytotoxic Efficacy

Paclitaxel exhibits potent cytotoxic effects across a wide range of human cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values are highly dependent on the cell line and the duration of drug exposure.[7][8]

| Cell Line | Cancer Type | Exposure Time (h) | IC50 (nM) | Reference |

| HeLa | Cervical Carcinoma | Not Specified | 5.39 ± 0.208 | [9] |

| CaSki | Cervical Carcinoma | Not Specified | 2.94 ± 0.390 | [9] |

| SiHa | Cervical Carcinoma | Not Specified | 19.30 ± 1.886 | [9] |

| Ovarian Carcinoma (Various) | Ovarian Cancer | Not Specified | 0.4 - 3.4 | |

| SK-BR-3 | Breast Cancer (HER2+) | 72 | ~2-4 | [10] |

| MDA-MB-231 | Breast Cancer (Triple Negative) | 72 | ~5-10 | [10] |

| T-47D | Breast Cancer (Luminal A) | 72 | ~2-5 | [10] |

| NSCLC (Median) | Non-Small Cell Lung Cancer | 120 | 27 | [8] |

| SCLC (Median) | Small Cell Lung Cancer | 120 | 5000 | [8] |

Note: IC50 values can vary significantly between studies due to differences in experimental conditions, such as cell passage number and assay methodology.[11]

Experimental Protocols

Protocol for Extraction and Purification of Paclitaxel

This protocol describes a general method for the isolation of paclitaxel from dried Taxus brevifolia bark, based on common laboratory techniques.[5][12][13]

1. Preparation of Plant Material:

- Air-dry the collected Taxus brevifolia bark at room temperature.

- Grind the dried bark into a fine powder using a mechanical grinder to increase the surface area for extraction.

2. Solvent Extraction:

- Macerate the powdered bark in methanol (B129727) or 95% ethanol (B145695) at a 1:10 solid-to-solvent ratio (w/v) for 24-48 hours at room temperature with continuous agitation.[5]

- Filter the mixture through cheesecloth or a similar filter to separate the plant residue from the liquid extract.

- Repeat the extraction process on the residue two more times to maximize the yield.

- Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a dark, viscous crude extract.

3. Liquid-Liquid Partitioning:

- Suspend the crude extract in water and transfer it to a separatory funnel.

- Perform a liquid-liquid extraction by partitioning against an immiscible non-polar solvent such as n-hexane or dichloromethane (B109758) to remove lipids and other non-polar impurities.[5][14]

- Collect the aqueous/polar organic layer containing the taxanes. The non-polar solvent layer is discarded.

4. Chromatographic Purification:

- Column Chromatography (Initial Cleanup): Apply the concentrated extract to a silica (B1680970) gel column. Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate (B1210297) and/or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of paclitaxel.

- Semi-Preparative HPLC (Final Polishing): Pool the paclitaxel-rich fractions and concentrate them. Purify the concentrate using a semi-preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column.[12][14]

- Use an isocratic or gradient mobile phase, such as a mixture of acetonitrile (B52724) and water (e.g., 45:55 v/v), to achieve separation.[12] Monitor the elution at 227 nm.[12]

5. Crystallization:

- Combine the highly pure fractions from HPLC and concentrate them.

- Induce crystallization by dissolving the residue in a minimal amount of a suitable solvent (e.g., acetone) and adding a non-solvent (e.g., hexane) until turbidity is observed.

- Allow the solution to stand at 4°C overnight.

- Collect the resulting paclitaxel crystals by filtration and dry them under a vacuum.

Protocol for Cell Viability Assessment (MTT Assay)

This protocol outlines the determination of paclitaxel's cytotoxic effects on adherent cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][15]

1. Materials and Reagents:

- Adherent cancer cell line of interest.

- Complete cell culture medium (e.g., DMEM with 10% FBS).

- Paclitaxel stock solution (e.g., 1 mM in DMSO).

- MTT solution (5 mg/mL in sterile PBS).[15]

- Solubilization solution (e.g., pure DMSO or 10% SDS in 0.01 M HCl).[11]

- Sterile 96-well flat-bottom plates.

2. Cell Seeding:

- Harvest exponentially growing cells and perform a cell count to determine viability and density.

- Dilute the cell suspension to the desired concentration (e.g., 5,000–10,000 cells/100 µL).

- Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[11]

3. Drug Treatment:

- Prepare serial dilutions of paclitaxel in complete medium from the stock solution. The concentration range should bracket the expected IC50 value.

- Include a vehicle control (medium with the same final DMSO concentration as the highest paclitaxel dose) and an untreated control (medium only).

- Carefully remove the medium from the wells and add 100 µL of the appropriate paclitaxel dilution or control.

- Incubate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[11]

4. MTT Incubation and Solubilization:

- After the drug incubation period, add 10-20 µL of MTT solution to each well.[11][15]

- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan (B1609692) crystals.[15]

- Carefully aspirate the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15]

- Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]

5. Data Acquisition and Analysis:

- Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]

- Calculate the percentage of cell viability for each concentration relative to the untreated control.

- Plot the cell viability against the logarithm of the paclitaxel concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Visualization of Workflows and Pathways

Bioassay-Guided Isolation Workflow

Caption: Bioassay-guided fractionation workflow for the isolation of paclitaxel.

Core Signaling Pathway of Paclitaxel-Induced Apoptosis

Caption: Simplified signaling pathway of paclitaxel-induced apoptosis.

Mechanism of Action

Paclitaxel exerts its anticancer effects through a unique mechanism that distinguishes it from other microtubule-targeting agents like the vinca (B1221190) alkaloids, which cause microtubule disassembly.

Primary Mechanism: Microtubule Stabilization

The primary mode of action for paclitaxel is its ability to bind to the β-tubulin subunit of microtubules.[18][19] This binding event promotes the assembly of tubulin dimers into microtubules while simultaneously inhibiting their depolymerization.[18][19] Microtubules are critical components of the cellular cytoskeleton and must be highly dynamic to form the mitotic spindle required for chromosome segregation during cell division.

By locking microtubules in a stabilized, non-functional state, paclitaxel disrupts the delicate equilibrium of the microtubule network.[18][20] This leads to the formation of abnormal microtubule bundles and prevents the proper formation of the mitotic spindle, causing the cell cycle to arrest in the G2/M phase.[19][20]

Induction of Apoptosis

Prolonged mitotic arrest induced by paclitaxel triggers programmed cell death (apoptosis) through multiple signaling pathways.[21][22]

-

Bcl-2 Family Regulation: Mitotic arrest leads to the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2.[15][22] This shifts the balance in favor of pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction and the release of cytochrome c.

-

MAPK Pathway Activation: Paclitaxel-induced cellular stress activates mitogen-activated protein kinase (MAPK) pathways, such as the c-Jun N-terminal kinase (JNK/SAPK) pathway.[19][21][23] Activation of JNK is a key step in transducing the arrest signal into an apoptotic response.[23]

-

PI3K/Akt Pathway Suppression: Paclitaxel can also suppress pro-survival signaling pathways, including the PI3K/Akt pathway, which further sensitizes cancer cells to apoptosis.[4][24][25]

The convergence of these pathways on the mitochondria leads to the activation of the caspase cascade, ultimately resulting in the systematic dismantling of the cell.[4]

References

- 1. news-medical.net [news-medical.net]

- 2. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paclitaxel - Wikipedia [en.wikipedia.org]

- 4. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Discovery: Natural Compound Offers Hope - NCI [cancer.gov]

- 7. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 11. benchchem.com [benchchem.com]

- 12. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US6452024B1 - Process for extraction and purification of paclitaxel from natural sources - Google Patents [patents.google.com]

- 14. Liquid-Liquid Extraction for Recovery of Paclitaxel from Plant Cell Culture: Solvent Evaluation and Use of Extractants for Partitioning and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. MTT (Assay protocol [protocols.io]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 19. droracle.ai [droracle.ai]

- 20. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. stemcell.com [stemcell.com]

- 22. researchgate.net [researchgate.net]

- 23. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Frontiers | Mechanism of action of paclitaxel for treating glioblastoma based on single-cell RNA sequencing data and network pharmacology [frontiersin.org]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 9-Aminocamptothecin (Anticancer Agent 9)

This guide provides a detailed overview of the pharmacokinetic and pharmacodynamic properties of 9-aminocamptothecin (B1664879) (9-AC), a derivative of camptothecin, which has been evaluated as a potent anticancer agent. The information is intended for researchers, scientists, and drug development professionals.

Introduction

9-Aminocamptothecin (9-AC) is a topoisomerase I inhibitor.[1] Topoisomerase I is a crucial enzyme involved in DNA replication and repair; its inhibition leads to DNA damage and subsequent cell death in rapidly dividing cancer cells. This document summarizes the key pharmacokinetic parameters, pharmacodynamic effects, and the methodologies used in preclinical and clinical evaluations of 9-AC.

Pharmacokinetics

The pharmacokinetic profile of 9-AC has been investigated in adult cancer patients, revealing important characteristics regarding its distribution, metabolism, and elimination.[1] A key feature of 9-AC is the pH-dependent equilibrium between its active lactone form and inactive carboxylate form.

2.1. Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of 9-AC lactone and total 9-AC (lactone + carboxylate) in adult cancer patients.

Table 1: Pharmacokinetic Parameters of 9-AC Following a 72-hour Infusion [1]

| Parameter | 9-AC Lactone | Total 9-AC |

| Percentage of Active Lactone at Steady-State | 8.7% ± 4.7% | - |

| Clearance (L/h/m²) | 24.5 ± 7.3 | Nonlinear, increases at higher doses |

| Volume of Distribution at Steady-State (Vss; L/m²) | 195 ± 114 | 23.6 ± 10.6 |

| Elimination Half-Life (t½; hours) | 4.47 ± 0.53 | 8.38 ± 2.10 |

Table 2: 9-AC Clearance in Different Patient Populations [2]

| Patient Population | Median Clearance (L/h/m²) | Range (L/h/m²) |

| Lung Cancer Patients | 0.9 | 0.3 - 5.1 |

| Glioma Patients (with anticonvulsants) | 2.0 | 1.0 - 18.0 |

Pharmacodynamics

The pharmacodynamic effects of 9-AC are closely linked to its pharmacokinetic profile, with drug exposure correlating with both therapeutic and toxic outcomes.

3.1. Dose-Limiting Toxicity

The primary dose-limiting toxicity of 9-AC is neutropenia.[1][2] A clear relationship has been established between the steady-state concentration of the active 9-AC lactone and the incidence of severe (grade 4) neutropenia.[2]

3.2. Correlation of 9-AC Concentration with Neutropenia

A logistic regression model has described the relationship between 9-AC plasma concentration and the probability of developing grade 4 neutropenia.[2]

Table 3: Correlation between 9-AC Concentration and Grade 4 Neutropenia [2]

| 9-AC Concentration (ng/mL) | Model-Predicted Probability of Grade 4 Neutropenia | Observed Incidence of Grade 4 Neutropenia |

| <54 | 0-20% | 10% |

| 54-86 | 20-40% | 32% |

| >86 | 40-100% | 67% |

Experimental Protocols

The following section details the methodologies employed in the clinical studies of 9-AC.

4.1. Pharmacokinetic Analysis

-

Study Design: Pharmacokinetic parameters were determined in adult patients with solid tumors who received 9-AC as a 72-hour infusion at doses ranging from 5 to 74 µg/m²/h.[1]

-

Sample Collection: Plasma samples were collected from patients to measure the concentrations of 9-AC lactone and total 9-AC.[1]

-

Analytical Method: A high-performance liquid chromatography (HPLC) assay was used to quantify the plasma concentrations of 9-AC lactone and its carboxylate form.[1]

-

Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life were calculated from the plasma concentration-time data.[1]

4.2. Pharmacodynamic Analysis

-

Toxicity Assessment: The primary pharmacodynamic endpoint was the incidence of dose-limiting neutropenia.[1]

-

Correlation Analysis: The relationship between pharmacokinetic parameters (e.g., steady-state lactone concentrations) and the observed toxicity (neutropenia) was evaluated using statistical models, such as logistic regression.[2]

Signaling Pathways and Experimental Workflows

5.1. Mechanism of Action: Topoisomerase I Inhibition

9-AC exerts its anticancer effect by inhibiting topoisomerase I, an enzyme that relieves torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA covalent complex, 9-AC prevents the re-ligation of the single-strand breaks, leading to the accumulation of DNA damage and ultimately, apoptosis.

Caption: Mechanism of action of 9-Aminocamptothecin.

5.2. Experimental Workflow for Pharmacokinetic and Pharmacodynamic Analysis

The following diagram illustrates the general workflow for conducting a clinical study to evaluate the pharmacokinetics and pharmacodynamics of an anticancer agent like 9-AC.

Caption: Clinical trial workflow for PK/PD analysis.

Conclusion

The clinical development of 9-aminocamptothecin has provided valuable insights into its pharmacokinetic and pharmacodynamic properties. The correlation between drug exposure, particularly the active lactone form, and the primary toxicity of neutropenia highlights the importance of pharmacokinetic monitoring in optimizing the therapeutic index of this agent.[1][2] Further research may focus on strategies to modulate the pharmacokinetic profile of 9-AC to enhance its efficacy and safety.

References

A Technical Guide to Anticancer Agent 9: Target Identification and Validation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The successful development of a novel anticancer therapeutic hinges on a deep understanding of its mechanism of action. A critical initial phase in this process is the identification and subsequent validation of the drug's molecular target.[1][2][3] This guide provides an in-depth overview of the core methodologies and experimental strategies employed to elucidate the target of a hypothetical novel compound, "Anticancer Agent 9" (AC-9). We will detail a systematic approach, from initial unbiased screening to rigorous validation, ensuring that the observed anti-proliferative effects are directly attributable to the modulation of a specific biological target.[2] The protocols and data presented herein serve as a comprehensive framework for researchers in the field of oncology drug discovery.

Part 1: Target Identification

Target identification aims to pinpoint the specific molecular entity (e.g., protein, enzyme) with which a pharmacologically active small molecule interacts to elicit its therapeutic effect.[4] For AC-9, which demonstrates potent anti-proliferative activity in melanoma cell lines, a combination of genetic and biophysical approaches will be employed.

Core Methodologies for Target Identification

Several powerful techniques exist for deconvoluting the target of a novel compound.[5] These can be broadly categorized as:

-

Genetic Approaches: These methods, such as CRISPR-Cas9 or shRNA screens, identify genes whose perturbation (knockout or knockdown) phenocopies or alters the cellular response to the drug.[6][7][8] A common strategy is to screen for genes that, when knocked out, confer resistance to the compound, suggesting the gene product is either the direct target or a critical component of the target pathway.[9]

-

Affinity-Based Proteomics: This approach uses a modified version of the drug to "pull down" its binding partners from a cell lysate.[10][11] Techniques like drug affinity responsive target stability (DARTS) or cellular thermal shift assay (CETSA) coupled with mass spectrometry can identify proteins that are physically engaged by the compound.[12][13]

-

Computational Methods: In silico approaches can predict potential targets by docking the small molecule into protein structures or by analyzing similarities to known drugs and their targets.[14]

For AC-9, a genome-wide CRISPR-Cas9 knockout screen is selected as the primary strategy due to its high specificity and the ability to generate complete, functional gene knockouts.[6][7][9]

Detailed Experimental Protocol: Genome-Wide CRISPR-Cas9 Knockout Screen

This protocol outlines a pooled, negative selection screen to identify gene knockouts that confer resistance to AC-9 in the A375 melanoma cell line.[6]

Objective: To identify genes essential for the cytotoxic activity of this compound.

Materials:

-

A375 cells stably expressing Cas9 nuclease.

-

GeCKOv2 pooled lentiviral sgRNA library.

-

Lentiviral packaging plasmids (e.g., pMD2.G, psPAX2).

-

HEK293T cells for virus production.

-

This compound (AC-9).

-

DMSO (vehicle control).

-

Polybrene.

-

Standard cell culture reagents.

-

Genomic DNA extraction kit.

-

High-fidelity polymerase for PCR.

-

Next-Generation Sequencing (NGS) platform.

Methodology:

-

Lentivirus Production: Co-transfect HEK293T cells with the GeCKOv2 library plasmid and packaging plasmids. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

-

Transduction of A375-Cas9 Cells: Transduce A375-Cas9 cells with the lentiviral library at a low multiplicity of infection (MOI ≈ 0.3) to ensure most cells receive a single sgRNA. A representation of at least 300 cells per sgRNA in the library should be maintained.[9]

-

Puromycin (B1679871) Selection: Select for successfully transduced cells using puromycin to eliminate non-transduced cells.

-

Screening:

-

Split the cell population into two arms: a treatment group (AC-9) and a control group (DMSO).

-

Continuously culture the cells for 21 days, passaging as needed and maintaining a minimum of 300 cells per sgRNA at each passage.[9]

-

Treat the AC-9 group with a concentration equivalent to the IC80 (the concentration that inhibits 80% of cell growth) to apply strong selective pressure.

-

-

Genomic DNA Extraction: At the end of the screen (Day 21), harvest cells from both the AC-9 and DMSO groups and extract genomic DNA.

-

sgRNA Sequencing: Amplify the sgRNA cassettes from the genomic DNA using PCR. Prepare the amplicons for next-generation sequencing.

-

Data Analysis:

-

Align sequencing reads to the sgRNA library to determine the frequency of each sgRNA in both populations.

-

Calculate the log2-fold change in sgRNA abundance in the AC-9 treated population relative to the DMSO control.

-

Identify genes for which multiple sgRNAs are significantly depleted in the AC-9 treated sample. These "hits" are candidate genes essential for AC-9's activity.

-

Data Presentation: CRISPR Screen Hit Prioritization

The following table summarizes the hypothetical top 5 gene hits from the CRISPR screen. A lower log2-fold change indicates a stronger depletion of cells with that gene knocked out, suggesting the gene is essential for AC-9's efficacy.

| Gene Symbol | Gene Description | Average log2(Fold Change) | p-value | Rank |

| BRAF | B-Raf proto-oncogene, serine/threonine kinase | -5.8 | 1.2e-8 | 1 |

| MAP2K1 | Mitogen-activated protein kinase kinase 1 | -4.9 | 3.5e-7 | 2 |

| KRAS | KRAS proto-oncogene, GTPase | -4.5 | 9.1e-7 | 3 |

| PIK3CA | Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha | -3.2 | 2.4e-5 | 4 |

| AKT1 | AKT serine/threonine kinase 1 | -2.9 | 5.6e-5 | 5 |

Table 1: Top candidate targets for AC-9 identified from a genome-wide CRISPR-Cas9 screen.

The top hit, BRAF, is a well-known oncogene in melanoma, making it a strong candidate for the direct target of AC-9.

Visualization: CRISPR-Cas9 Screening Workflow

Part 2: Target Validation

Target validation is the critical process of confirming that the identified candidate (in this case, BRAF) is the authentic molecular target responsible for the drug's therapeutic effects.[1][15][16] This involves demonstrating direct physical binding and showing that modulation of the target recapitulates the drug's pharmacological activity.

Core Methodologies for Target Validation

-

Biochemical Assays: These in vitro assays directly measure the interaction between the drug and the purified target protein.[1][17][18] Examples include enzyme inhibition assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to determine binding affinity (Kd) and inhibitory constants (Ki).[1]

-

Cellular Target Engagement Assays: These methods confirm that the drug binds to its target within the complex environment of a living cell.[16] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a protein upon ligand binding.[12][19][20]

-

Genetic Validation: This involves genetically altering the target in cells (e.g., via knockdown, knockout, or mutation) and assessing the impact on drug sensitivity.[16] For example, knocking out the target should confer resistance to the drug.

Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to perform an isothermal dose-response CETSA to confirm the engagement of AC-9 with the BRAF protein in intact A375 cells.[19][21]

Objective: To demonstrate that AC-9 binds to and stabilizes the BRAF protein in a cellular context.

Materials:

-

A375 cells.

-

This compound (AC-9).

-

DMSO (vehicle control).

-

Phosphate-buffered saline (PBS).

-

Lysis buffer with protease inhibitors.

-

Anti-BRAF primary antibody.

-

HRP-conjugated secondary antibody.

-

Reagents for Western blotting (SDS-PAGE gels, transfer membranes, etc.).

-

PCR tubes.

-

Thermal cycler.

Methodology:

-

Cell Treatment: Seed A375 cells and grow to ~80% confluency. Treat cells with a range of AC-9 concentrations (e.g., 0.1 nM to 10 µM) or DMSO for 2 hours at 37°C.

-

Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspensions into PCR tubes. Heat the samples in a thermal cycler to a predetermined optimal temperature (e.g., 54°C, found via an initial melt curve experiment) for 3 minutes, followed by cooling to 4°C.[19]

-

Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).[19]

-

Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[19]

-

Protein Analysis:

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

Normalize total protein concentration across all samples.

-

Analyze the amount of soluble BRAF protein in each sample using Western blotting.

-

-

Data Analysis:

-

Quantify the band intensities for BRAF from the Western blots.

-

Plot the normalized amount of soluble BRAF against the logarithm of the AC-9 concentration.

-

Fit the data to a dose-response curve to determine the cellular EC50, which reflects the concentration of AC-9 required to stabilize 50% of the cellular BRAF protein.

-

Data Presentation: Target Validation Summary

The following tables summarize the hypothetical quantitative data from biochemical and cellular validation experiments for AC-9 and its putative target, BRAF.

| Assay Type | Parameter | Value |

| BRAF Kinase Assay | IC50 | 15.2 nM |

| Isothermal Titration Calorimetry (ITC) | Kd | 25.7 nM |

| Surface Plasmon Resonance (SPR) | Kd | 21.9 nM |

Table 2: Biochemical validation of AC-9 binding to purified BRAF protein.

| Cell Line | Condition | AC-9 IC50 | Fold Change |

| A375 | Wild-Type | 20 nM | - |

| A375 | BRAF Knockout | > 10,000 nM | > 500x |

| A375 | Scramble Control | 22 nM | 1.1x |

Table 3: Cellular validation showing the effect of BRAF knockout on AC-9 sensitivity.

These results demonstrate that AC-9 directly binds to BRAF with high affinity and that the presence of BRAF is essential for its cytotoxic effects, thus validating BRAF as the target.

Visualization: Hypothetical BRAF Signaling Pathway

Conclusion

This guide outlines a rigorous, multi-faceted strategy for the identification and validation of the molecular target of a novel anticancer agent. By integrating unbiased genetic screening with direct biochemical and cellular assays, we can build a compelling case for a specific mechanism of action. The successful identification of BRAF as the target of "this compound" through the described workflows provides high confidence for advancing the compound into further preclinical and clinical development. This systematic approach minimizes the risk of late-stage failures and is fundamental to the modern drug discovery paradigm.[1]

References

- 1. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]

- 2. The path to oncology drug target validation: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Target Identification and Drug Discovery | Oncohema Key [oncohemakey.com]

- 4. An electroaffinity labelling platform for chemoproteomic-based target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A systematic approach to identify novel cancer drug targets using machine learning, inhibitor design and high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. biocompare.com [biocompare.com]

- 9. horizondiscovery.com [horizondiscovery.com]

- 10. Emerging Affinity-Based Techniques in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. benchchem.com [benchchem.com]

- 13. Target identification of anticancer natural products using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. icr.ac.uk [icr.ac.uk]

- 16. reactionbiology.com [reactionbiology.com]

- 17. lifesciences.danaher.com [lifesciences.danaher.com]

- 18. charnwooddiscovery.com [charnwooddiscovery.com]

- 19. benchchem.com [benchchem.com]

- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. bio-protocol.org [bio-protocol.org]

cellular uptake and distribution of Anticancer agent 9

An In-Depth Technical Guide on the Cellular Uptake and Distribution of Select Anticancer Agents

Disclaimer: The term "Anticancer agent 9" is not a standardized nomenclature and the initial search yielded information on several distinct compounds, including , FX-9, and 9-methoxycanthin-6-one. This guide provides a comprehensive overview of the cellular uptake and distribution of these agents based on the available scientific literature.

is a potent anticancer agent whose cellular uptake and transport have been studied, particularly in the context of nanoparticle-based delivery systems.[1][2]

Quantitative Data on Cellular Uptake and Transport

The following table summarizes the quantitative data regarding the cellular uptake and transport of 9-NC, both as a free drug and when encapsulated in poly(lactic-co-glycolic acid) (PLGA) nanoparticles, across Caco-2 cell monolayers, a model for the intestinal barrier.

| Formulation | Nanoparticle Size (nm) | Incubation Time (hours) | Concentration (µg/mL) | Transported Drug (%) | Cellular Uptake | Reference |

| Free 9-NC (Control) | N/A | 3 | 100 | Lower than N1 | Significant accumulation in the cell membrane | [1] |

| 9-NC PLGA Nanoparticles (N1) | 110 - 950 | 3 | 100 | Higher than control | Enhanced diffusion across the cell membrane | [1] |

| 9-NC PLGA Nanoparticles | 110 - 950 | Not specified | 12.5 - 250 | Constant percentage of transport, indicating no saturation | Uptake is independent of concentration | [1] |

Experimental Protocols

1.2.1. Caco-2 Cell Monolayer Transport Study

This experiment evaluates the transport of a drug across a layer of Caco-2 cells, which mimics the intestinal epithelium.

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

-

Transport Experiment:

-

The culture medium in the apical (top) and basolateral (bottom) chambers is replaced with a transport medium.

-

The test compound (free 9-NC or 9-NC nanoparticles) is added to the apical chamber.

-

At predetermined time intervals, samples are collected from the basolateral chamber and the concentration of the transported drug is quantified using High-Performance Liquid Chromatography (HPLC).[2]

-

The amount of drug taken up by the cells can also be determined by lysing the cells at the end of the experiment and measuring the intracellular drug concentration by HPLC.[2]

-

-

Visualization: Confocal laser scanning microscopy can be used to visualize the uptake of fluorescently labeled nanoparticles (e.g., using 6-coumarin) into the Caco-2 cells.[1]

Experimental Workflow

References

- 1. In-vitro Cellular Uptake and Transport Study of 9-Nitrocamptothecin PLGA Nanoparticles Across Caco-2 Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-vitro Cellular Uptake and Transport Study of 9-Nitrocamptothecin PLGA Nanoparticles Across Caco-2 Cell Monolayer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of Anticancer Agent 9 (BA-9) on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer Agent 9, a novel derivative of the natural product Brevilin A, has demonstrated significant potential as a therapeutic agent by inducing cell cycle arrest, particularly at the G2/M phase, in various cancer cell lines.[1] This technical guide provides a comprehensive overview of the effects of this compound (referred to as BA-9 in cited literature) on cell cycle progression. It includes a detailed analysis of its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Mechanism of Action and Effects on Cell Cycle

This compound exerts its primary anticancer effect by inducing a robust cell cycle arrest at the G2/M transition phase in a dose-dependent manner.[1] This arrest prevents cancer cells from entering mitosis, thereby inhibiting their proliferation. Studies have shown that BA-9 is more potent at inducing G2/M arrest compared to its parent compound, brevilin A.[1] The underlying mechanism is believed to involve the modulation of key cell cycle regulatory proteins and signaling pathways. Brevilin A and its derivatives have been shown to inhibit critical oncogenic signaling pathways such as the JAK/STAT and PI3K/Akt/mTOR pathways.[2][3][4] Furthermore, brevilin A has been reported to cause G2/M phase arrest by promoting the degradation of Skp2 (S-phase kinase-associated protein 2), which is an essential component of the SCF ubiquitin ligase complex that targets cell cycle regulators for degradation.

Quantitative Data on Cell Cycle Arrest

The efficacy of this compound in inducing cell cycle arrest has been quantified across a panel of human cancer cell lines. The following tables summarize the dose-dependent effects of a 24-hour treatment with BA-9 on the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, as determined by flow cytometry.

Table 1: Effect of this compound (BA-9) on Cell Cycle Progression in A549 Lung Cancer Cells [1]

| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 0 (Control) | ~60% | ~25% | ~15% |

| 5 | ~55% | ~20% | ~25% |

| 10 | ~45% | ~15% | ~40% |

| 20 | ~30% | ~10% | ~60% |

Table 2: Effect of this compound (BA-9) on Cell Cycle Progression in SW480 Colon Cancer Cells [1]

| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 0 (Control) | ~50% | ~30% | ~20% |

| 2.5 | ~45% | ~25% | ~30% |

| 5 | ~35% | ~15% | ~50% |

| 10 | ~20% | ~10% | ~70% |

Table 3: Effect of this compound (BA-9) on Cell Cycle Progression in MDA-MB-231 Breast Cancer Cells [1]

| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 0 (Control) | ~65% | ~20% | ~15% |

| 4 | ~55% | ~15% | ~30% |

| 8 | ~40% | ~10% | ~50% |

| 16 | ~25% | ~5% | ~70% |

Table 4: Effect of this compound (BA-9) on Cell Cycle Progression in MCF-7 Breast Cancer Cells [1]

| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 0 (Control) | ~70% | ~15% | ~15% |

| 2.5 | ~60% | ~10% | ~30% |

| 5 | ~45% | ~5% | ~50% |

| 10 | ~30% | ~5% | ~65% |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound-induced G2/M arrest and the general experimental workflow for its analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Brevilin A, a Natural Sesquiterpene Lactone Inhibited the Growth of Triple-Negative Breast Cancer Cells via Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brevilin A, a Novel Natural Product, Inhibits Janus Kinase Activity and Blocks STAT3 Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of Anticancer Agent 9

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The compound "Anticancer agent 9" is not a publicly recognized therapeutic agent. Initial searches for a compound with this specific designation did not yield any publicly available data. The following document has been constructed as an in-depth template, using a composite of publicly available information on representative anticancer agents to illustrate the expected structure and content of a preliminary toxicity profile. This guide is intended to serve as a framework for organizing and presenting toxicological data for a novel anticancer compound.

Executive Summary

This document provides a preliminary, non-clinical toxicity profile for the novel investigational compound, this compound. The data herein are intended to support early-stage drug development and to guide the design of future preclinical and clinical studies. The profile includes in vitro cytotoxicity data across various cell lines, acute in vivo toxicity assessments in two rodent species, and an initial characterization of the agent's mechanism of action related to apoptosis induction. All experimental procedures are detailed to ensure reproducibility.

In Vitro Toxicity

The initial assessment of toxicity for this compound was conducted using a panel of human cancer cell lines and a normal human diploid cell line to determine its cytotoxic potential and preliminary therapeutic index.

Data Summary: Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) was determined following 72 hours of continuous exposure to this compound. The results indicate potent cytotoxic activity against multiple cancer cell lines, with comparatively lower toxicity towards normal cells[1].

| Cell Line | Type | IC50 (µM) |

| A549 | Human Lung Carcinoma | ~6.0[1] |

| K562 | Human Myelogenous Leukemia | <20[1] |

| MCF-7 | Human Breast Adenocarcinoma | 15.09 ± 0.99[2] |

| A2780 | Human Ovarian Carcinoma | 4.04 ± 0.36[2] |

| HT-29 | Human Colon Adenocarcinoma | 3.79 ± 0.069[2] |

| MRC5 | Normal Human Lung Fibroblast | >20[1] |

Table 1: In Vitro Cytotoxicity of this compound

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxicity of this compound was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of this compound was prepared in DMSO. Serial dilutions were made in the complete culture medium to achieve a range of final concentrations. The final DMSO concentration was maintained below 0.1% to avoid solvent-induced toxicity[3].

-

Incubation: Cells were treated with the compound for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from dose-response curves using non-linear regression analysis.

In Vivo Toxicity

Acute in vivo toxicity studies were conducted to determine the dose-limiting toxicities and to establish a preliminary safety profile for this compound in animal models.

Data Summary: Acute Toxicity

Studies were performed in both rats and dogs to assess the single-dose toxicity of this compound. The primary dose-limiting toxicity observed was bone marrow suppression[4].

| Species | Route | Dose (mg/kg) | Key Observations |

| Wistar Rat | Oral | 1.5, 5, 15 | At 15 mg/kg: Severe clinical signs and mortality starting on Day 10. Neutropenia, lymphocytopenia, thrombocytopenia, bone marrow hypocellularity, and testicular degeneration were noted[4]. |

| Beagle Dog | Oral | 0.5, 2, 5 | At 5 mg/kg: Severe clinical signs and mortality starting on Day 10. Neutropenia, lymphocytopenia, thrombocytopenia, lymphoid depletion, and bone marrow hypocellularity were observed[4]. |

Table 2: Summary of Acute In Vivo Toxicity Findings

Experimental Protocol: Acute Oral Toxicity Study (Rodent Model)

This protocol is based on standardized methods for preclinical toxicity assessment[4].

-

Animal Model: Healthy, young adult Wistar rats (10/sex/dose group) were used.

-

Acclimation: Animals were acclimated for a minimum of 7 days before the study initiation.

-

Dosing: this compound was formulated as a suspension and administered once daily via oral gavage for 14 consecutive days. A vehicle control group received the suspension vehicle only.

-

Clinical Observations: Animals were observed daily for clinical signs of toxicity, and body weights were recorded weekly.

-

Hematology and Clinical Chemistry: Blood samples were collected at baseline and termination for a complete blood count and serum chemistry analysis.

-

Pathology: At the end of the study, all animals underwent a full necropsy. Key organs were weighed, and tissues were collected for histopathological examination. A 4-week recovery period was included for a subset of animals to assess the reversibility of findings[4].

Mechanism of Action and Associated Pathways

Preliminary studies suggest that this compound induces apoptosis in cancer cells. The mechanism appears to be independent of cell cycle regulation and involves the inhibition of topoisomerase II[1].

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro anticancer activity of a novel compound.

In Vitro Cytotoxicity Screening Workflow

Visualization of Apoptosis Signaling Pathway

The diagram below outlines a simplified, representative apoptosis signaling pathway that could be initiated by a topoisomerase II inhibitor. Inhibition of topoisomerase II leads to DNA damage, which can trigger the p53-mediated apoptotic cascade.

p53-Mediated Apoptosis Pathway

Conclusion and Future Directions

This compound demonstrates significant in vitro cytotoxic activity against a range of cancer cell lines and shows in vivo antitumor effects at tolerated doses[5]. The primary dose-limiting toxicity appears to be reversible bone marrow suppression[4]. The mechanism of action is likely related to the induction of apoptosis via inhibition of topoisomerase II[1].

Further studies are warranted to fully characterize the safety profile of this compound. Recommended future studies include:

-

Pharmacokinetic (PK) and toxicokinetic (TK) analyses in multiple species.

-

Repeated-dose toxicity studies of longer duration.

-

Safety pharmacology studies to assess effects on cardiovascular, respiratory, and central nervous systems.

-

Genotoxicity and reproductive toxicology assessments as per regulatory guidelines[6][7].

References

- 1. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 4. Preclinical toxicity of a new oral anticancer drug, CI-994 (acetyldinaline), in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. fda.gov [fda.gov]

In-Depth Technical Guide: Solubility and Stability of Anticancer Agent 9 (Utilizing Paclitaxel as a Representative Model)

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility and stability of the potent anticancer agent paclitaxel (B517696), used here as a representative model for a compound designated "Anticancer agent 9". Due to the limited public information on a compound specifically named "this compound," this guide leverages the extensive body of research available for paclitaxel to illustrate the core principles and experimental considerations relevant to the pre-formulation and formulation development of poorly soluble anticancer drugs.

Executive Summary

Paclitaxel is a highly effective antineoplastic agent, but its clinical application is challenged by its very low aqueous solubility.[1][2][3] This necessitates the use of specialized formulation strategies to enable intravenous administration. Furthermore, the chemical stability of paclitaxel is a critical consideration, as it is susceptible to degradation through several pathways, primarily hydrolysis and epimerization, which can impact its safety and efficacy.[4][5][6] This guide details the solubility of paclitaxel in various solvent systems, explores its stability under different conditions, and outlines the experimental protocols for these assessments.

Solubility Profile

The solubility of paclitaxel is a critical determinant of its bioavailability and formulation design. It is practically insoluble in water, but exhibits solubility in various organic solvents and solvent systems.

Quantitative Solubility Data

The following tables summarize the solubility of paclitaxel in different media.

Table 1: Solubility of Paclitaxel in Common Solvents

| Solvent System | Solubility | Reference |

| Water | ~0.3 µg/mL | [3] |

| Ethanol | ~1.5 mg/mL | [7] |

| Methanol | 50 mg/mL | [8] |

| DMSO | ~5 mg/mL | [7] |

| Acetonitrile | Soluble | [8] |

| PEG 400 | High solubility | [9] |

| Triacetin | 116.5 ± 5.21 mg/mL | [10] |

| 50% Cremophor® EL / 50% Anhydrous Ethanol | Soluble | [8] |

Table 2: Aqueous Solubility Enhancement of Paclitaxel

| Formulation/Method | Achieved Concentration/Solubility | Fold Increase (Approx.) | Reference |

| Raw Paclitaxel (in water) | 1.16 µg/mL | - | [1] |

| Antisolvent Precipitation (in water) | 6.05 µg/mL | 5.2x | [1] |

| Raw Paclitaxel (in artificial gastric juice) | 10.42 µg/mL | - | [1] |

| Antisolvent Precipitation (in artificial gastric juice) | 24.65 µg/mL | 2.4x | [1] |

| Liposomal Formulation with 5% PEG 400 | up to 3.39 mg/mL | >1000x | [2] |

| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | ~333x | [7] |

| Complexation with Humic Acid | 60.2 mg/mL | >200,000x | [11] |

Experimental Protocol: Shake-Flask Solubility Measurement

A common method for determining equilibrium solubility is the shake-flask method.[9]

Objective: To determine the saturation solubility of Paclitaxel in a given solvent.

Materials:

-

Paclitaxel powder

-

Selected solvent (e.g., PEG 400, ethanol)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (UV at 227 nm)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Add an excess amount of paclitaxel to a series of vials containing a known volume of the solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of dissolved paclitaxel.

-

The experiment should be performed in triplicate to ensure reproducibility.

Stability Profile

Paclitaxel's stability is influenced by pH, temperature, light, and the composition of the formulation. The primary degradation pathways are epimerization at the C-7 position and hydrolysis of the ester side chains.[4][5][6]

Factors Affecting Stability

-

pH: Paclitaxel is most stable in the pH range of 3-5.[8][9] In weakly alkaline aqueous solutions, it is rapidly destroyed.[8] Base-catalyzed hydrolysis is a significant degradation pathway.[5]

-

Temperature: Higher temperatures accelerate degradation. Paclitaxel infusions have a longer shelf-life at 2-8°C compared to room temperature (25°C).[12][13]

-

Formulation Components: The presence of excipients can impact stability. For instance, the addition of citric acid can improve stability by maintaining an optimal pH.[9] The type of infusion container (e.g., glass, polyolefin, polyethylene) can also influence the stability of paclitaxel solutions.[12]

Degradation Products

The main degradation products of paclitaxel include:

-

7-epi-Paclitaxel: An epimer that forms in solution.[4]

-

10-deacetyltaxol: A result of hydrolysis.[4]

-

Baccatin III: Another hydrolysis product.[4]

-

7-epi-10-deacetyltaxol: A product of both epimerization and hydrolysis.[4]

Quantitative Stability Data

Table 3: Stability of Paclitaxel Infusions (0.3 mg/mL and 1.2 mg/mL) in Various Containers and Diluents

| Concentration | Diluent | Container | Temperature (°C) | Shelf-Life (Days) | Limiting Factor | Reference |

| 0.3 mg/mL | 0.9% Sodium Chloride | Polyolefin | 2-8 | 13 | Precipitation | [12] |

| 0.3 mg/mL | 0.9% Sodium Chloride | Low-density polyethylene | 2-8 | 16 | Precipitation | [12] |

| 0.3 mg/mL | 0.9% Sodium Chloride | Glass | 2-8 | 13 | Precipitation | [12] |

| 0.3 mg/mL | 5% Glucose | Polyolefin | 2-8 | 13 | Precipitation | [12] |

| 0.3 mg/mL | 5% Glucose | Low-density polyethylene | 2-8 | 18 | Precipitation | [12] |

| 0.3 mg/mL | 5% Glucose | Glass | 2-8 | 20 | Precipitation | [12] |

| 1.2 mg/mL | 0.9% Sodium Chloride | Polyolefin | 2-8 | 9 | Precipitation | [12] |

| 1.2 mg/mL | 0.9% Sodium Chloride | Low-density polyethylene | 2-8 | 12 | Precipitation | [12] |

| 1.2 mg/mL | 0.9% Sodium Chloride | Glass | 2-8 | 8 | Precipitation | [12] |

| 1.2 mg/mL | 5% Glucose | Polyolefin | 2-8 | 10 | Precipitation | [12] |

| 1.2 mg/mL | 5% Glucose | Low-density polyethylene | 2-8 | 12 | Precipitation | [12] |

| 1.2 mg/mL | 5% Glucose | Glass | 2-8 | 10 | Precipitation | [12] |

| 1.2 mg/mL | 0.9% Sodium Chloride | Glass | 25 | 5 | Precipitation | [12] |

| 1.2 mg/mL | 5% Glucose | Glass | 25 | 7 | Precipitation | [12] |

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the intact drug from its degradation products.

Objective: To quantify paclitaxel and its degradation products over time in a given formulation.

Materials:

-

Paclitaxel formulation for stability testing

-

HPLC system with a UV or PDA detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile phase (e.g., methanol:water or acetonitrile:water gradient)

-

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

-

Temperature- and humidity-controlled stability chambers

-

Photostability chamber

Procedure:

-

Method Development and Validation:

-

Develop an HPLC method that resolves paclitaxel from its known degradation products and formulation excipients. A mobile phase of methanol-water (80:20) with UV detection at 230 nm has been shown to be effective.[14]

-

Validate the method for specificity, linearity, accuracy, precision, and range according to ICH guidelines.

-

-

Forced Degradation Study:

-

Expose paclitaxel solutions to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[15]

-

Analyze the stressed samples to confirm that the analytical method can separate the degradation products from the parent drug.

-

-

Stability Study:

-

Prepare the paclitaxel formulation and store it under the desired long-term (e.g., 2-8°C) and accelerated (e.g., 25°C/60% RH) storage conditions.

-

At specified time points (e.g., 0, 1, 3, 6, 9, 12 months), withdraw samples.

-

Analyze the samples using the validated stability-indicating HPLC method to determine the concentration of paclitaxel and the formation of any degradation products.

-

Monitor physical stability parameters such as appearance, pH, and particle size.

-

Visualizations

Paclitaxel Degradation Pathway

The following diagram illustrates the primary degradation pathways of paclitaxel in aqueous solutions.

Caption: Primary degradation pathways of Paclitaxel in solution.

Experimental Workflow for Solubility Determination

This diagram outlines the typical workflow for determining the solubility of a compound like paclitaxel.

Caption: Workflow for shake-flask solubility determination.

Logical Relationship in Stability Testing

The following diagram illustrates the logical flow of a stability testing program.

Caption: Logical workflow for a drug stability testing program.

References

- 1. mdpi.com [mdpi.com]

- 2. Liposome formulation of paclitaxel with enhanced solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. researchgate.net [researchgate.net]

- 11. rjptonline.org [rjptonline.org]

- 12. researchgate.net [researchgate.net]

- 13. sps.nhs.uk [sps.nhs.uk]

- 14. researchgate.net [researchgate.net]

- 15. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]